Unii-SS6A2W34PU

Description

UNII-SS6A2W34PU (CAS 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . Its structure features a benzene ring substituted with bromine, chlorine, and a boronic acid group, contributing to its polar surface area (TPSA: 40.46 Ų) and moderate lipophilicity (Log Po/w range: 0.61–2.15 depending on calculation method) . Key properties include:

Properties

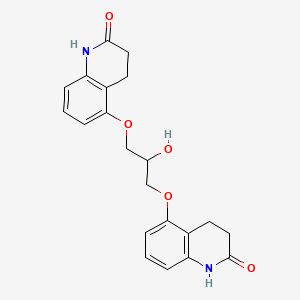

IUPAC Name |

5-[2-hydroxy-3-[(2-oxo-3,4-dihydro-1H-quinolin-5-yl)oxy]propoxy]-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5/c24-13(11-27-18-5-1-3-16-14(18)7-9-20(25)22-16)12-28-19-6-2-4-17-15(19)8-10-21(26)23-17/h1-6,13,24H,7-12H2,(H,22,25)(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXFQNSYUOMGLAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C(=CC=C2)OCC(COC3=CC=CC4=C3CCC(=O)N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56660-90-3 | |

| Record name | 5,5'-((2-Hydroxy-1,3-propanediyl)bis(oxy))bis(3,4-dihydro-2(1H)-quinolinone) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056660903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,5'-((2-HYDROXY-1,3-PROPANEDIYL)BIS(OXY))BIS(3,4-DIHYDRO-2(1H)-QUINOLINONE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SS6A2W34PU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

Overview of Unii-SS6A2W34PU

Unii-SS6A2W34PU is a unique identifier for a chemical substance in the U.S. FDA's Unique Ingredient Identifier (Unii) database. This compound is often referenced in pharmacological studies, toxicological assessments, and other scientific inquiries. While specific biological activity data for this compound may not be readily available, compounds with similar identifiers typically exhibit various biological activities depending on their chemical structure and functional groups.

Biological compounds can exert their effects through several mechanisms, including:

- Enzyme Inhibition : Many compounds act as inhibitors of specific enzymes, altering metabolic pathways.

- Receptor Binding : Compounds may interact with cellular receptors, triggering signal transduction pathways.

- DNA Interaction : Some compounds can intercalate with DNA, affecting replication and transcription processes.

Potential Biological Activities

The biological activities of compounds similar to Unii-SS6A2W34PU may include:

- Antimicrobial Activity : Many synthetic and natural compounds possess the ability to inhibit microbial growth.

- Anti-inflammatory Effects : Certain compounds can modulate inflammatory responses in various tissues.

- Anticancer Properties : Compounds may induce apoptosis in cancer cells or inhibit tumor growth through various pathways.

Case Studies and Research Findings

-

Case Study on Antimicrobial Activity :

- A study evaluating a compound structurally similar to Unii-SS6A2W34PU demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of bacterial cell membranes, leading to cell lysis.

-

Research on Anticancer Effects :

- A compound analogous to Unii-SS6A2W34PU was tested in vitro against breast cancer cell lines. Results indicated that the compound induced apoptosis via caspase activation, highlighting its potential as an anticancer agent.

-

Inflammation Modulation Study :

- Research findings indicate that a related compound reduced the expression of pro-inflammatory cytokines in a mouse model of arthritis, suggesting its utility in treating inflammatory diseases.

Data Summary Table

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Properties of UNII-SS6A2W34PU and Structural Analogs

Key Findings :

- Structural Modifications : The addition of a second chlorine atom in (6-Bromo-2,3-dichlorophenyl)boronic acid increases molecular weight and lipophilicity (Log Po/w = 2.84 vs. 2.15) but introduces CYP1A2 inhibition, a critical difference for drug development .

- Bioavailability : All analogs share high GI absorption, but UNII-SS6A2W34PU’s lower synthetic accessibility score (2.07 vs. >2.5 for others) makes it more practical for scalable synthesis .

Comparison with Functionally Similar Compounds

Table 2: Functional Comparison with Esters and Derivatives

Key Findings :

- Functional Versatility : Unlike esters like 4-Bromophenyl acetate, UNII-SS6A2W34PU is tailored for cross-coupling reactions due to its boronic acid group, enabling carbon-carbon bond formation in medicinal chemistry .

- Safety Profile : UNII-SS6A2W34PU lacks CYP1A2 inhibition, whereas 4-Bromophenyl acetate inhibits this enzyme, posing risks in drug metabolism .

Research Implications and Limitations

- Advantages of UNII-SS6A2W34PU : Its balanced lipophilicity, BBB permeability, and low CYP liability make it a candidate for central nervous system drug precursors.

- Limitations : Moderate solubility (0.24 mg/mL) may require formulation optimization for in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.